molecular formula C13H21ClN2O B194667 Lidocaine Impurity K CAS No. 50295-20-0

Lidocaine Impurity K

Cat. No. B194667
CAS RN: 50295-20-0
M. Wt: 256.77 g/mol
InChI Key: APBBVJVUJAPCDX-UHFFFAOYSA-N
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Description

Lidocaine Impurity K, also known as N-(2,6-Dimethylphenyl)-2-(ethylmethylamino)acetamide Hydrochloride, is an impurity standard of Lidocaine . Lidocaine is a local numbing agent, which works by altering the signal conduction in neurons by blocking the fast voltage-gated Na+ channels .


Molecular Structure Analysis

The molecular formula of Lidocaine Impurity K is C13H21ClN2O, and its molecular weight is 256.77 . Further structural analysis would require more specific data such as infrared, mass, and nuclear magnetic resonance spectroscopy .

Scientific Research Applications

  • Impact on Vasorelaxation and ATP-sensitive K+ Channels : Lidocaine has been shown to differentially modify the effects of ATP-sensitive K+ channels in vasorelaxation. Mild alkalinization and acidification can modify the effects of lidocaine on vasorelaxation mediated by ATP-sensitive K+ channels, suggesting its potential role in cardiovascular pharmacology (Kinoshita et al., 2001).

  • Chromatographic Determination and Quality Control : Liquid chromatographic methods have been developed for determining lidocaine and its impurities, which are crucial for maintaining the quality control of pharmaceuticals containing lidocaine (Mohammad, 2009).

  • Effects on Intracellular Calcium Oscillations : Studies have found that lidocaine can significantly reduce the oscillation rate of intracellular calcium in neonatal rat cardiomyocytes. This is relevant in understanding lidocaine’s role in cardiac physiology and its potential cardiotoxicity (McCaslin & Butterworth, 2000).

  • Inhibition of Potassium Efflux in Erythrocytes : Lidocaine inhibits potassium efflux and hemolysis in erythrocytes during oxidative stress in vitro. This effect, not explained by free radical scavenging properties, suggests lidocaine’s protective role against oxidative stress, relevant in clinical practices like intravenous regional anesthesia (Lenfant et al., 2000).

  • Stability-Indicating UPLC Method for Lidocaine Determination : A stability-indicating ultra performance liquid chromatography (UPLC) method has been developed for determining lidocaine and its degradation impurities in pharmaceutical dosage forms, highlighting its importance in pharmaceutical analysis (Prathyusha et al., 2013).

  • Photocatalytic Degradation of Lidocaine : Tungsten trioxide (WO3) nanoparticles have been used for the degradation of lidocaine under visible and sunlight irradiation, suggesting a potential environmental application in removing pharmaceutical pollutants (Fakhri & Behrouz, 2015).

  • Lidocaine as a Non-linear Optical Material : Lidocaine barbiturate has been identified as a novel organic material with significant non-linear optical effects, indicating its potential application in photonics (Gryl et al., 2013).

  • Neuromuscular Block Enhancement : Lidocaine has been found to augment a neuromuscular block from nondepolarizing muscle relaxants, which is significant in understanding its interactions with other drugs in anesthesia (Lee et al., 2002).

Safety And Hazards

While specific safety and hazard information for Lidocaine Impurity K is not available, general precautions for handling Lidocaine impurities include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

Lidocaine and its impurities have potential for future research, particularly in the field of pain management. There is interest in understanding the pathophysiology of Lidocaine metabolism to minimize the risk of morbidity and mortality associated with its use . Additionally, the potential for drug interactions due to Lidocaine’s metabolism by the cytochrome P450 system is a significant area of study .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[ethyl(methyl)amino]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O.ClH/c1-5-15(4)9-12(16)14-13-10(2)7-6-8-11(13)3;/h6-8H,5,9H2,1-4H3,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBBVJVUJAPCDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC(=O)NC1=C(C=CC=C1C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lidocaine Impurity K

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PD FORM - Citeseer
… buffer of 50mM strength, with Ammonium Phosphate buffer 5HMF & 4-HBA were completely merging with each other and poor resolution was observed between Lidocaine impurity-k & …
Number of citations: 4 citeseerx.ist.psu.edu

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